molecular formula C8H11Br2N B11848698 (2-(Bromomethyl)phenyl)methanamine hydrobromide

(2-(Bromomethyl)phenyl)methanamine hydrobromide

Cat. No.: B11848698
M. Wt: 280.99 g/mol
InChI Key: WKGHFYXSMPONJZ-UHFFFAOYSA-N
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Description

(2-(Bromomethyl)phenyl)methanamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a derivative of phenylmethanamine, where a bromomethyl group is attached to the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)phenyl)methanamine hydrobromide typically involves the bromination of phenylmethanamine. One common method is the reaction of phenylmethanamine with bromine in the presence of a solvent such as acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-(Bromomethyl)phenyl)methanamine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include benzaldehyde and benzoic acid.

    Reduction Reactions: The major product is (2-methylphenyl)methanamine.

Scientific Research Applications

(2-(Bromomethyl)phenyl)methanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (2-(Bromomethyl)phenyl)methanamine hydrobromide involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, which are facilitated by the electron-withdrawing nature of the bromine atom. This reactivity makes the compound useful in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Chloromethyl)phenyl)methanamine hydrochloride
  • (2-(Fluoromethyl)phenyl)methanamine fluoride
  • (2-(Iodomethyl)phenyl)methanamine iodide

Uniqueness

(2-(Bromomethyl)phenyl)methanamine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

[2-(bromomethyl)phenyl]methanamine;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,10H2;1H

InChI Key

WKGHFYXSMPONJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CBr.Br

Origin of Product

United States

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